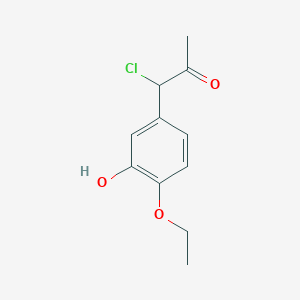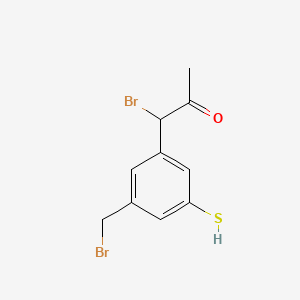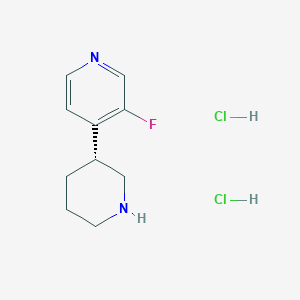
(R)-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl typically involves multi-step reactions. One common method includes the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines . Another method involves the use of a one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with SOCl2 . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents to provide enantioenriched α-substituted piperidines . These methods are scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of ®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, and it may interact with enzymes, receptors, or other proteins to exert its effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl: The enantiomer of the compound, which may have different biological activities.
Piperidine: The parent compound, which is a six-membered heterocyclic amine.
Piperine: A naturally occurring piperidine derivative with antioxidant properties.
Uniqueness
®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Propiedades
Fórmula molecular |
C10H15Cl2FN2 |
|---|---|
Peso molecular |
253.14 g/mol |
Nombre IUPAC |
3-fluoro-4-[(3R)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8;;/h3,5,7-8,12H,1-2,4,6H2;2*1H/t8-;;/m0../s1 |
Clave InChI |
ZNBYPLGGAITAKE-JZGIKJSDSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)C2=C(C=NC=C2)F.Cl.Cl |
SMILES canónico |
C1CC(CNC1)C2=C(C=NC=C2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


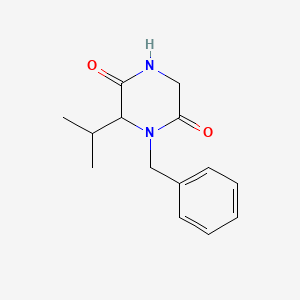
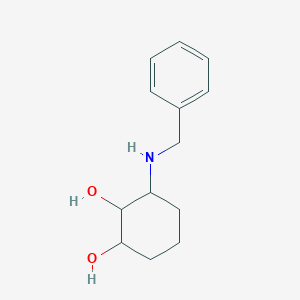
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)

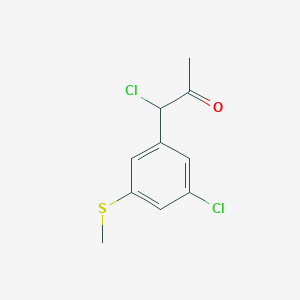
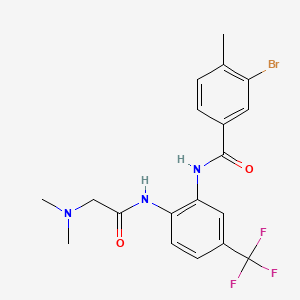

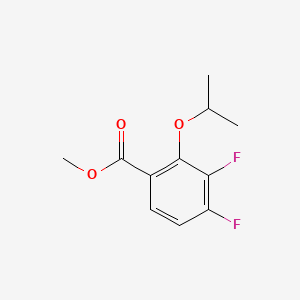
![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
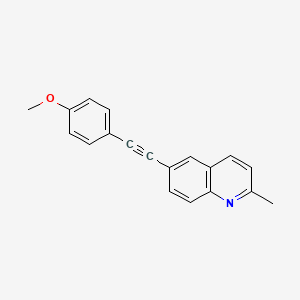
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
